molecular formula C11H11ClFN3 B1482666 4-(4-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine CAS No. 2091590-36-0

4-(4-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine

Cat. No. B1482666
CAS RN: 2091590-36-0
M. Wt: 239.67 g/mol
InChI Key: NCRFFTGQCZUOOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine (CMFEP) is a novel, synthetic compound with a variety of applications in scientific research. It is a multi-functional molecule that can be used to study the mechanism of action and biochemical and physiological effects of different compounds. CMFEP has been widely used in laboratory experiments and has been found to have certain advantages and limitations.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, this compound can be utilized as a building block for the synthesis of various bioactive molecules. Its structure, which includes a pyrazole ring fused to a pyridine ring, makes it a valuable precursor in the design of compounds with potential pharmacological activities. For instance, pyrazole derivatives are known for their anti-inflammatory and analgesic properties, while pyridine moieties are common in drugs that target the central nervous system .

Organic Synthesis

The compound serves as an intermediate in organic synthesis, particularly in the construction of fluoro-containing heterocycles. These structures are significant due to their unique physical and chemical properties, which are beneficial in developing new pharmaceuticals and agrochemicals. The presence of both chloromethyl and fluoroethyl groups offers diverse reactivity, allowing for selective transformations into more complex molecules .

Materials Science

In materials science, the compound’s ability to form stable heterocyclic structures can be exploited to create novel materials with specific electronic or photonic properties. The incorporation of fluorine atoms can result in materials with enhanced stability and resistance to degradation, which is crucial for long-term applications in devices .

Imaging

“4-(4-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine” can be used in the development of imaging agents. The fluorine atom can be substituted with radioactive fluorine-18, making it a potential candidate for positron emission tomography (PET) imaging. This application is particularly relevant in the diagnosis and study of diseases such as cancer .

Agriculture

In the agricultural sector, the compound could be explored for the development of new pesticides or herbicides. The fluorine component might confer enhanced activity or selectivity against specific pests or weeds, contributing to more efficient crop protection strategies .

Biochemistry

This compound may also find applications in biochemistry, particularly in the study of enzyme inhibition or receptor-ligand interactions. The distinct structural features of the compound could allow it to interact with biological macromolecules in a unique way, providing insights into their function or aiding in the discovery of new therapeutic targets .

properties

IUPAC Name

4-[4-(chloromethyl)-1-(2-fluoroethyl)pyrazol-3-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClFN3/c12-7-10-8-16(6-3-13)15-11(10)9-1-4-14-5-2-9/h1-2,4-5,8H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRFFTGQCZUOOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NN(C=C2CCl)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine
Reactant of Route 2
4-(4-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine
Reactant of Route 3
Reactant of Route 3
4-(4-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine
Reactant of Route 4
Reactant of Route 4
4-(4-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine
Reactant of Route 5
Reactant of Route 5
4-(4-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine
Reactant of Route 6
Reactant of Route 6
4-(4-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.